OT-551 hydrochloride
Overview
Description
OT-551 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H24ClNO3 and its molecular weight is 277.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Retinal Protection and Photoreceptor Cell Preservation
OT-551 hydrochloride, a derivative of TEMPOL-H (OT-674), exhibits significant protective effects against light-induced retinal damage. In studies involving albino rats, OT-551 demonstrated both functional and morphological protection of photoreceptor cells from acute light-induced damage, likely by inhibiting lipid peroxidation. This effect was evident in the preservation of electroretinogram (ERG) b-wave amplitudes and outer nuclear layer (ONL) thickness in the retina (Tanito, Li, Elliott, Dittmar, & Anderson, 2007).
2. Treatment of Geographic Atrophy in Age-Related Macular Degeneration
A phase II clinical trial investigated the safety and preliminary efficacy of OT-551 for treating geographic atrophy (GA), an advanced form of age-related macular degeneration (AMD). The trial revealed that OT-551 was well-tolerated and associated with few adverse events. Although there were no significant effects on secondary outcome measures, the study suggested a possible effect of OT-551 in maintaining visual acuity, indicating its potential as a treatment for GA (Wong, Kam, Cunningham, Harrington, Hammel, Meyerle, Cukras, Chew, Sadda, & Ferris, 2010).
3. Protective Efficacy Against Retinal Pigment Epithelium Degeneration
OT-551 also shows efficacy in protecting the retinal pigment epithelium (RPE) from light-induced degeneration. Systemic administration of OT-551 in rats significantly reduced RPE cell damage induced by light exposure. This protection is primarily attributed to the anti-inflammatory and antioxidant properties of OT-551, which was more effective than its metabolite TEMPOL-H (TP-H) in this context (Tanito, Li, & Anderson, 2010).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
OT-551 hydrochloride plays a crucial role in biochemical reactions due to its ability to penetrate cell membranes and reach both the front and back of the eye . It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with superoxide dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction enhances the antioxidant capacity of this compound, protecting retinal cells from oxidative stress. Additionally, this compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex involved in inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types, particularly retinal pigment epithelial cells. It protects these cells from light-induced degeneration by reducing oxidative stress and inflammation . The compound influences cell signaling pathways by inhibiting NF-κB, leading to decreased production of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation . These cellular effects contribute to the preservation of retinal function and visual acuity in patients with age-related macular degeneration .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. The compound penetrates cell membranes and interacts with SOD1, enhancing its antioxidant activity . It also inhibits NF-κB, reducing the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other transcription factors, leading to changes in gene expression that protect retinal cells from oxidative damage . These molecular interactions contribute to the compound’s therapeutic effects in ocular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over extended periods. The compound has shown stability and sustained efficacy in reducing oxidative stress and inflammation in retinal cells . Long-term studies have demonstrated that this compound maintains its protective effects on retinal function and visual acuity over time
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including retinal damage and impaired visual function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. The compound interacts with SOD1, enhancing its activity and promoting the dismutation of superoxide radicals . Additionally, this compound inhibits NF-κB, reducing the production of pro-inflammatory cytokines . These interactions contribute to the compound’s protective effects on retinal cells and its potential therapeutic applications in ocular diseases.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets . It is distributed throughout the retina, reaching both the front and back of the eye . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in retinal cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of retinal cells, where it exerts its antioxidant and anti-inflammatory effects . The targeting of this compound to specific subcellular compartments is facilitated by its lipophilic nature and interactions with transporters and binding proteins . These factors contribute to the compound’s efficacy in protecting retinal cells from oxidative stress and inflammation.
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXDXBTNACMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211794 | |
Record name | OT-551 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627085-15-8 | |
Record name | OT-551 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OT-551 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OT-551 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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